![molecular formula C27H26FN3O2 B2611189 1-[(4-fluorophenyl)methyl]-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 915189-13-8](/img/structure/B2611189.png)
1-[(4-fluorophenyl)methyl]-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple ring structures and functional groups. The fluorophenyl group is likely to be electron-withdrawing due to the electronegativity of fluorine, which could influence the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the lactam (pyrrolidin-2-one) and benzodiazol groups could potentially make it reactive towards certain nucleophiles or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .Aplicaciones Científicas De Investigación
Antitumor Activity
The compound has been used in the synthesis of a novel series of 1,2,4-triazole Schiff bases, which have shown good to excellent inhibitory activity against CDC25B, a protein phosphatase involved in cell cycle regulation . The presence of the 4-fluorophenyl group was found to enhance the anti-tumor activity .
Antimicrobial Activity
The compound has been used in the synthesis of novel fluorinated pyrazole molecules, which have shown potent antibacterial and antifungal activities . Certain derivatives of the compound were found to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) at low levels of cytotoxicity .
Synthesis of Heterocyclic Compounds
The compound can be used in the synthesis of various heterocyclic compounds, including 1,2,3-/1,2,4-triazoles . These heterocyclic compounds have a wide range of applications in medicinal chemistry due to their diverse biological activities .
Drug Research and Development
The compound is an important intermediate in medicinal chemistry. Its derivatives have a wide variety of pharmacological properties, including antitumor activity, calcium antagonism, anti-oxidation, and anti-hypertensive activity .
Biochemical Studies
The compound has been used in biochemical studies, particularly in the synthesis of fluorine-containing compounds. The introduction of a fluorine atom into a molecule can significantly affect the biological and physical properties of compounds, increasing membrane permeability, changing hydrophobic bonding, and providing stability against metabolic oxidation .
Pharmacological Activity Enhancement
The compound, when used in the synthesis of other compounds, can enhance their pharmacological activity. For example, fluorine-containing drugs are often more therapeutically active than their non-fluorinated analogs .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2/c1-19-5-4-6-23(15-19)33-14-13-31-25-8-3-2-7-24(25)29-27(31)21-16-26(32)30(18-21)17-20-9-11-22(28)12-10-20/h2-12,15,21H,13-14,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAZKHLPXSHXMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-fluorophenyl)methyl]-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propan-1-one](/img/structure/B2611108.png)
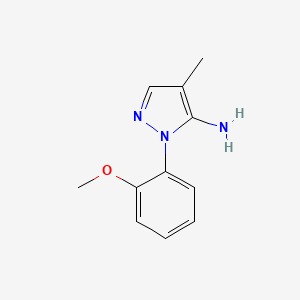
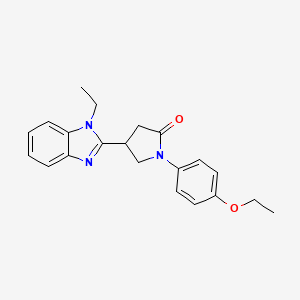

![N-(4-butylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2611112.png)
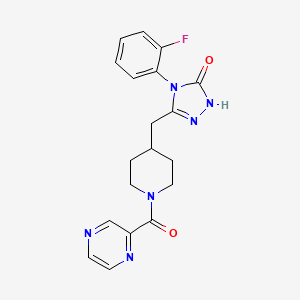
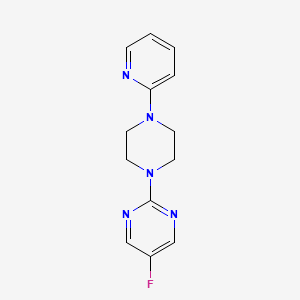
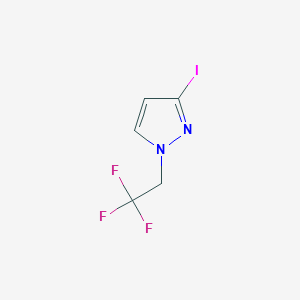

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2611118.png)
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2611122.png)
![3-(6-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-methyl-1,2,4-oxadiazole](/img/structure/B2611125.png)
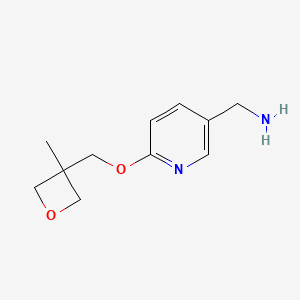
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2611129.png)